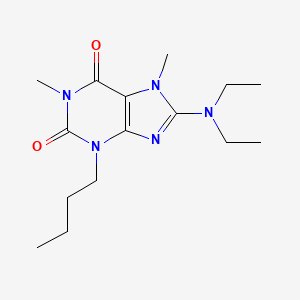
3-Butyl-8-(diethylamino)-1,7-dimethylpurine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Butyl-8-(diethylamino)-1,7-dimethylpurine-2,6-dione is a synthetic organic compound belonging to the class of xanthines Xanthines are purine derivatives with a ketone group conjugated at carbons 2 and 6 of the purine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyl-8-(diethylamino)-1,7-dimethylpurine-2,6-dione typically involves the alkylation of a xanthine derivative. One common method includes the reaction of 1,7-dimethylxanthine with butyl bromide and diethylamine under basic conditions. The reaction is carried out in an organic solvent such as dimethylformamide or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the alkylation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for reagent addition and temperature control can further optimize the synthesis process, making it more efficient and scalable.
化学反応の分析
Types of Reactions
3-Butyl-8-(diethylamino)-1,7-dimethylpurine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the diethylamino group, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like molybdenum trioxide.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced xanthine derivatives.
Substitution: Formation of various substituted xanthine derivatives depending on the nucleophile used.
科学的研究の応用
3-Butyl-8-(diethylamino)-1,7-dimethylpurine-2,6-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of respiratory and cardiovascular diseases.
Industry: Utilized in the development of pharmaceuticals and as a research tool in drug discovery.
作用機序
The mechanism of action of 3-Butyl-8-(diethylamino)-1,7-dimethylpurine-2,6-dione involves its interaction with specific molecular targets, such as adenosine receptors and phosphodiesterases. By inhibiting these enzymes, the compound can modulate various physiological processes, including smooth muscle relaxation and anti-inflammatory effects. The pathways involved include the cyclic adenosine monophosphate (cAMP) signaling pathway, which plays a crucial role in cellular responses.
類似化合物との比較
Similar Compounds
Theophylline: A xanthine derivative used as a bronchodilator.
Caffeine: A well-known stimulant that also belongs to the xanthine class.
Aminophylline: A compound similar to theophylline, used in the treatment of respiratory diseases.
Uniqueness
3-Butyl-8-(diethylamino)-1,7-dimethylpurine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Unlike theophylline and caffeine, this compound has a butyl group and a diethylamino group, which can influence its interaction with biological targets and its overall efficacy in therapeutic applications.
特性
CAS番号 |
7499-92-5 |
|---|---|
分子式 |
C15H25N5O2 |
分子量 |
307.39 g/mol |
IUPAC名 |
3-butyl-8-(diethylamino)-1,7-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C15H25N5O2/c1-6-9-10-20-12-11(13(21)18(5)15(20)22)17(4)14(16-12)19(7-2)8-3/h6-10H2,1-5H3 |
InChIキー |
FWLDPPPWACJMTI-UHFFFAOYSA-N |
正規SMILES |
CCCCN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N(CC)CC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















